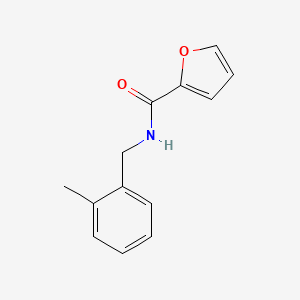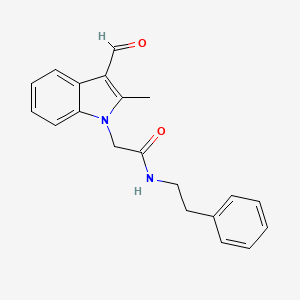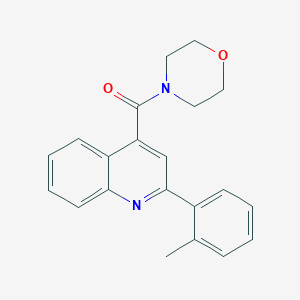
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine, also known as GBR-12909, is a potent dopamine reuptake inhibitor. It has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
Mecanismo De Acción
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a key role in reward, motivation, and movement. By blocking the reuptake of dopamine, this compound increases the amount of dopamine available in the brain, which can improve symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases dopamine levels in the brain, which can improve symptoms of Parkinson's disease and ADHD. It can also reduce the rewarding effects of drugs of abuse, making it a potential treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine has several advantages for lab experiments. It is a potent dopamine reuptake inhibitor, making it a useful tool for studying the role of dopamine in various neurological disorders. However, it also has some limitations. It can be toxic at high doses, and its effects can be difficult to interpret due to its complex mechanism of action.
Direcciones Futuras
There are several future directions for research on N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine. One area of interest is its potential use in the treatment of addiction. Studies have shown that this compound can reduce the rewarding effects of drugs of abuse, making it a potential treatment for addiction. Another area of interest is its potential use in the treatment of Parkinson's disease. This compound has been shown to increase dopamine levels in the brain, which can improve symptoms of Parkinson's disease. Finally, researchers are interested in developing new dopamine reuptake inhibitors that are more selective and have fewer side effects than this compound.
Métodos De Síntesis
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine can be synthesized using a multi-step process that involves the reaction of 1-naphthylamine with 3-nitrobenzyl chloride to form the intermediate 1-(1-naphthyl)-3-nitrobenzylamine. This intermediate is then reacted with N-methylpiperazine to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-methyl-1-(1-naphthyl)-N-(3-nitrobenzyl)methanamine has been widely used in scientific research to study the role of dopamine in various neurological disorders. It has been shown to increase dopamine levels in the brain, which can improve symptoms of Parkinson's disease and ADHD. It has also been studied as a potential treatment for addiction, as it can reduce the rewarding effects of drugs of abuse.
Propiedades
IUPAC Name |
N-methyl-N-(naphthalen-1-ylmethyl)-1-(3-nitrophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-20(13-15-6-4-10-18(12-15)21(22)23)14-17-9-5-8-16-7-2-3-11-19(16)17/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQVZCOEIGDXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)[N+](=O)[O-])CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198230 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5695492.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5695499.png)
![5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5695509.png)
![4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5695514.png)
![3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5695516.png)
![methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate](/img/structure/B5695523.png)

![N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5695547.png)

![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide](/img/structure/B5695553.png)



![N-(2-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695580.png)